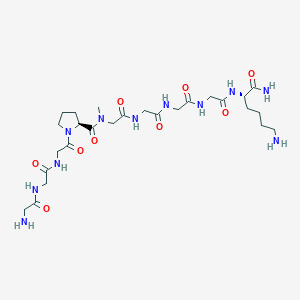
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiols.
Scientific Research Applications
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Used to study collagenase substrate specificity.
Uniqueness
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is unique due to its specific sequence and the presence of N-methylglycine, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is a complex peptide that belongs to a class of compounds known as glycyl derivatives. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₃H₂₃N₅O₇
Molecular Weight: 345.36 g/mol
IUPAC Name: N-[N-[N-[N-glycylglycyl]glycyl]glycyl]glycine
This compound is characterized by multiple glycyl units and a prolyl residue, which may influence its biological interactions and stability in physiological conditions.
- Antimicrobial Activity : Peptides similar to glycyl derivatives have been shown to exhibit antimicrobial properties against various pathogens. For instance, glycylcyclines, a class of antibiotics derived from tetracyclines, demonstrate potent activity against multi-drug resistant bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
- Cell Signaling and Modulation : Peptides can function as signaling molecules in various biological pathways. The presence of multiple glycyl residues may enhance the peptide's ability to interact with cell surface receptors, potentially modulating immune responses or cellular metabolism .
- Neuroprotective Effects : Some studies suggest that peptides with similar structures may possess neuroprotective properties, possibly through the modulation of neuroinflammatory pathways or by enhancing neuronal survival under stress conditions .
1. Antimicrobial Efficacy
A study focusing on glycylcyclines reported their effectiveness in treating infections caused by resistant bacterial strains. Tygacil (tigecycline), a glycylcycline antibiotic, was highlighted for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .
2. Peptide Synthesis and Biological Evaluation
Research has demonstrated the synthesis of various glycyl derivatives and their subsequent biological evaluations. For example, modifications to the Gly-His-Lys tripeptide have shown promise in enhancing therapeutic applications in dermatology and wound healing . The structural modifications often lead to improved stability and bioactivity.
Data Table: Summary of Biological Activities
Properties
CAS No. |
664335-50-6 |
|---|---|
Molecular Formula |
C26H45N11O9 |
Molecular Weight |
655.7 g/mol |
IUPAC Name |
(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]-N-[2-[[2-[[2-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H45N11O9/c1-36(26(46)17-6-4-8-37(17)24(44)14-34-21(41)10-30-18(38)9-28)15-23(43)33-12-20(40)31-11-19(39)32-13-22(42)35-16(25(29)45)5-2-3-7-27/h16-17H,2-15,27-28H2,1H3,(H2,29,45)(H,30,38)(H,31,40)(H,32,39)(H,33,43)(H,34,41)(H,35,42)/t16-,17-/m0/s1 |
InChI Key |
IEMNVIQRZCYLDQ-IRXDYDNUSA-N |
Isomeric SMILES |
CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)N)C(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















